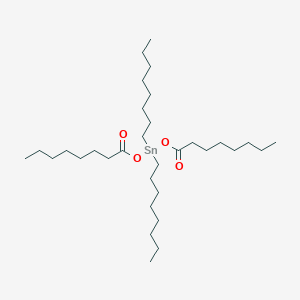

Bis(octanoyloxy)(dioctyl)stannane

Description

Bis(octanoyloxy)(dioctyl)stannane, also known as dibutyltin dioctoate (CAS 4731-77-5), is an organotin compound with the molecular formula C₂₀H₃₆O₄Sn . It features two octyl (C₈H₁₇) groups and two octanoyloxy (C₈H₁₅O₂) ligands bonded to a central tin atom. This compound is widely utilized as a polyvinyl chloride (PVC) stabilizer and catalyst in industrial processes, particularly in polymerization reactions . Its moderate chain length (C₈) balances lipophilicity and reactivity, making it suitable for applications requiring thermal stability and controlled catalytic activity.

Properties

CAS No. |

4771-86-2 |

|---|---|

Molecular Formula |

C32H64O4Sn |

Molecular Weight |

631.6 g/mol |

IUPAC Name |

[octanoyloxy(dioctyl)stannyl] octanoate |

InChI |

InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8(9)10;2*1-3-5-7-8-6-4-2;/h2*2-7H2,1H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

JLAQQAHTMTVSEW-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC)OC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(octanoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with octanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Bis(octanoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.

Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

Substitution: The octanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products:

Oxidation: Tin oxides and organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Bis(octanoyloxy)(dioctyl)stannane has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in polymerization reactions, esterification, and transesterification processes.

Biology: The compound is studied for its potential use in biological systems, including its effects on cellular processes and enzyme activity.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.

Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the manufacture of polyurethane foams and coatings.

Mechanism of Action

The mechanism of action of bis(octanoyloxy)(dioctyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular membranes, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. These interactions lead to various biological effects, including cytotoxicity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Molecular Differences

The table below compares Bis(octanoyloxy)(dioctyl)stannane with structurally analogous organotin compounds:

Key Observations:

Branched chains in Bis(isononanoyloxy)dioctylstannane (CAS 93965-21-0) reduce crystallinity, improving solubility in nonpolar solvents for pharmaceutical synthesis .

Toxicity Profiles: (Acetyloxy)dibutyl(dodecanoyloxy)stannane (CAS 168322-39-2) exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to its shorter acetyloxy group increasing reactivity .

Thermal and Catalytic Properties: The target compound’s C₈ chains provide optimal thermal stability for PVC processing, whereas shorter-chain analogs (e.g., acetyloxy) may volatilize at high temperatures . Tributyltin derivatives (e.g., Tributyl(octanoyloxy)stannane) show higher patent activity (31 patents) but are restricted due to environmental toxicity .

Stability and Reactivity

Regulatory and Environmental Considerations

- The EU’s REACH regulation restricts certain organotin compounds, but this compound remains compliant in specific industrial applications .

- Compounds with lower molecular weights (e.g., CAS 168322-39-2) may pose higher ecological risks due to increased mobility in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.